molecular formula C22H15F3N4O2 B2506761 N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 941927-59-9

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2506761
CAS RN: 941927-59-9
M. Wt: 424.383
InChI Key: ZHQBXFRQKQLLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound that likely exhibits biological activity due to its structural features, which include a pyrido[2,3-d]pyrimidin-3(4H)-one moiety and a trifluoromethyl benzamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of antipyrine derivatives with benzamide groups has been reported to yield good results and involves spectroscopic characterization . Similarly, the synthesis of pyridyl and pyrimidine benzamides, which are structurally related to the compound of interest, has been described, with the compounds showing activity in models of epilepsy and pain . These methods could potentially be adapted for the synthesis of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and supported by density functional theory (DFT) calculations . These studies reveal that the solid-state structures are often stabilized by hydrogen bonding and π-interactions, which could also be relevant for the compound . The presence of a pyrido[2,3-d]pyrimidin-3(4H)-one core is likely to influence the molecular conformation and intermolecular interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the pyrimidine moiety can participate in nucleophilic substitution reactions, as seen in SAR studies on pyrimidine derivatives . The trifluoromethyl group could also affect the electronic properties of the benzamide moiety, potentially influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are often characterized by their spectroscopic data (IR, NMR, UV-Vis, Mass) and by their solid-state behavior . Compounds with similar structures have been found to exhibit luminescence and aggregation-enhanced emission, which could also be expected for N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide. Additionally, the presence of a trifluoromethyl group could impart lipophilic character to the compound, potentially affecting its bioavailability and solubility .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Histone Deacetylase Inhibition

    A compound similar in structure, described as an orally active histone deacetylase (HDAC) inhibitor, shows selective inhibition of HDACs 1-3 and 11. This inhibition blocks cancer cell proliferation and induces cell-cycle arrest and apoptosis, highlighting its promise as an anticancer drug (Zhou et al., 2008).

  • Antineoplastic Tyrosine Kinase Inhibition

    Another related compound, flumatinib, is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). It demonstrates significant antitumor activity, primarily metabolized by amide bond cleavage (Gong et al., 2010).

  • NF-kappaB and AP-1 Gene Expression Inhibition

    Research into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1) has shown that modifications at the pyrimidine portion can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, indicating potential for developing oral bioavailability (Palanki et al., 2000).

Organic Chemistry

  • Synthesis and Biological Activities of Pyrimidine Derivatives

    The synthesis of various pyrimidine derivatives, including thieno[2,3-d]pyrimidines, has been explored for their antimicrobial and anti-inflammatory properties. These studies underscore the versatility of pyrimidine derivatives in chemical synthesis and their potential as bioactive molecules (Tolba et al., 2018).

  • Antifungal Activity of Pyrimidine Derivatives

    New pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activities against various fungi, showcasing the potential of these compounds in developing antifungal agents (Wu et al., 2021).

properties

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c1-13-27-19-17(6-4-12-26-19)21(31)29(13)15-10-8-14(9-11-15)28-20(30)16-5-2-3-7-18(16)22(23,24)25/h2-12H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQBXFRQKQLLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.